

Spectroscopic Data Comparison Guide: N,N-Dicyclobutylbenzylamine and Related N-Benzyl Tertiary Amines

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Compound of Interest

Compound Name: *N,N-Dicyclobutylbenzylamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **N,N-Dicyclobutylbenzylamine** and its structurally related analogs. Due to the limited availability of published experimental data for **N,N-Dicyclobutylbenzylamine**, this guide utilizes data from similar compounds to predict its characteristic spectral features. This information is crucial for the identification, characterization, and quality control of **N,N-Dicyclobutylbenzylamine** in research and development settings.

Introduction

N,N-Dicyclobutylbenzylamine is a tertiary amine containing a benzyl group and two cyclobutyl substituents on the nitrogen atom. Its structural analogs, such as N,N-diethylbenzylamine and dibenzylamine, are used in various chemical syntheses. Accurate spectroscopic characterization is essential for confirming the identity and purity of such compounds. This guide presents a summary of expected and observed spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for **N,N-Dicyclobutylbenzylamine** and related molecules.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **N,N-Dicyclobutylbenzylamine** and its analogs.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Source
N,N-Dicyclobutylbenzylamine (Expected)	~3080-3030 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Aromatic C=C bending), ~1360-1000 (C-N stretch)	Predicted
N,N-Diethylbenzylamine	Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C bending, C-N stretch	[1]
Dibenzylamine	Aromatic C-H stretch, Aliphatic C-H stretch, N-H stretch (secondary amine), Aromatic C=C bending, C-N stretch	[2]
N-Benzylaniline	N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C bending, C-N stretch	[3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound	Aromatic Protons (C ₆ H ₅)	Benzylic Protons (-CH ₂ -)	N-Alkyl Protons	Source
N,N-Dicyclobutylbenzylamine (Expected)	~7.2-7.4 (multiplet, 5H)	~3.5-3.7 (singlet, 2H)	~2.5-3.0 (multiplet, 2H, CH), ~1.6-2.2 (multiplet, 12H, CH ₂)	Predicted
N-Benzylaniline	6.6-7.4 (multiplet)	4.38 (singlet)	4.06 (broad singlet, NH)	[4]
Dibenzylamine	7.2-7.4 (multiplet)	3.8 (singlet)	2.0 (broad singlet, NH)	[5][6]
N,N-Dimethylbenzylamine	7.2-7.3 (multiplet)	3.4 (singlet)	2.2 (singlet, 6H)	[7]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound	Aromatic Carbons (C ₆ H ₅)	Benzylic Carbon (-CH ₂ -)	N-Alkyl Carbons	Source
N,N-Dicyclobutylbenzylamine (Expected)	~127-140	~55-60	~55-60 (CH), ~25-30 (CH ₂), ~15-20 (CH ₂)	Predicted
N-Benzylaniline	112.9, 117.6, 127.2, 127.5, 128.6, 129.3, 139.5, 148.2	48.4	-	[4]
N-benzylcyclopentanamine	Aromatic signals present	Benzylic signal present	Cyclopentyl signals present	[8]

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z]	Source
N,N-Dicyclobutylbenzylamine (Expected)	229	91 (Tropylium ion, [C ₇ H ₇] ⁺), 172 ([M-C ₄ H ₇] ⁺), 148 ([M-C ₆ H ₅ CH ₂] ⁺)	Predicted
N,N-Diethylbenzylamine	163	162, 148, 91, 86	[9]
N,N-Dimethylbenzylamine	135	134, 91, 58	[10]
Dibenzylamine	197	196, 106, 91, 77	[2]
N,N-Dibutyl-4-fluorobenzylamine	237	109, 180, 96	[11]

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of N-benzyl tertiary amines.

Infrared (IR) Spectroscopy: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are typically obtained using electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, often via gas chromatography (GC-MS), where it is bombarded with electrons to generate charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are then detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying and characterizing a compound like **N,N-Dicyclobutylbenzylamine** using spectroscopic methods.

Caption: Workflow for Spectroscopic Compound Identification.

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- To cite this document: BenchChem. [Spectroscopic Data Comparison Guide: N,N-Dicyclobutylbenzylamine and Related N-Benzyl Tertiary Amines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068036#spectroscopic-data-for-n-n-dicyclobutylbenzylamine-ir-nmr-mass-spec]

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